Rosiglitazone hydrochloride

Description

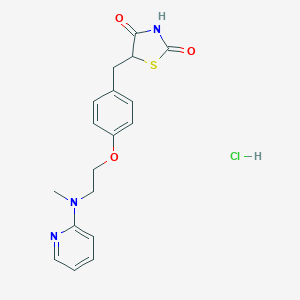

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSCTTPDKURIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432078 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302543-62-0 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Rosiglitazone for In Vitro Studies: A Technical Guide

This guide provides a comprehensive overview of the in vitro pharmacological profile of rosiglitazone, a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Designed for researchers, scientists, and drug development professionals, this document details its mechanism of action, quantitative pharmacological parameters, and established experimental protocols, supplemented with visual diagrams to elucidate key pathways and workflows.

Mechanism of Action

Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and functions as a high-affinity, selective agonist for PPARγ, a nuclear hormone receptor.[1][2] Upon entering the cell, rosiglitazone binds to and activates PPARγ. This activation induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR).[3][4] The resulting PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This binding event recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[5][6]

Key effects of PPARγ activation by rosiglitazone include enhanced insulin sensitivity, regulation of adipogenesis, and anti-inflammatory responses.[7][8][9] The anti-inflammatory effects are partly mediated through the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor kappa-B (NF-κB) pathway.[7][10]

Quantitative Pharmacological Data

The potency and selectivity of rosiglitazone have been characterized in various in vitro systems. The following tables summarize key quantitative parameters.

Table 1: Potency of Rosiglitazone in In Vitro Assays

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| EC50 | 60 nM | CV-1 cells | Transcriptional Activation | [11][12] |

| EC50 | 20 nM | HepG2 cells | Transcriptional Activation | [13] |

| EC50 | 89.13 nM | CV-1 cells | Alkaline Phosphatase Induction | [13] |

| IC50 | 4 nM | 3T3-L1 Adipocytes | Insulin Sensitization | [13] |

| IC50 | 9 nM | Human Adipocytes | Insulin Sensitization | [13] |

| IC50 | 12 nM | Rat Adipocytes | Insulin Sensitization | [13] |

| Kd | ~40 nM | - | PPARγ Binding Affinity | [2] |

| Km | 58.12 µM | Rat Liver Microsomes | N-desmethyl metabolite formation | [14] |

| Km | 78.52 µM | Rat Liver Microsomes | ρ-hydroxy metabolite formation | [14] |

Table 2: Selectivity Profile of Rosiglitazone

| Receptor | Activity | Comments | Reference |

| PPARγ | Potent Agonist | Primary target for therapeutic effects. | [7][8][13] |

| PPARα | No Activity | Demonstrates high selectivity for the gamma isoform. | [7][11][13] |

| PPARβ/δ | No Activity | Exhibits no binding or activation. | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for common in vitro assays used to characterize the effects of rosiglitazone.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, U87MG, or 5637 cells) in a 96-well plate at a density of 2.5 x 104 cells/mL (200 µL/well) and allow them to adhere overnight.[15][16]

-

Treatment: Prepare various concentrations of rosiglitazone (e.g., 2 µM to 100 µM) in the appropriate culture medium.[15][17] Replace the existing medium with the rosiglitazone-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).[17][18] Include a vehicle control (e.g., 0.1% DMSO).[16]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][16]

-

Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.

Rosiglitazone is frequently used to induce the differentiation of preadipocytes (like 3T3-L1 cells) into mature adipocytes.[11][19][20]

Protocol:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in the desired culture vessel and grow them to confluence in a basal medium (BM) such as DMEM with 10% fetal calf serum.[21]

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the BM with a differentiation medium (DM). A common DM cocktail consists of DMEM, 10% FCS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. For PPARγ-driven differentiation, rosiglitazone (e.g., 1-5 µM) is included.[22] Incubate for 3 days.[21]

-

Maturation (Day 3 onwards): Replace the DM with a maintenance medium (MM) containing DMEM, 10% FCS, and 10 µg/mL insulin.[21]

-

Maintenance: Replenish the MM every 2-3 days until the cells are fully differentiated into mature, lipid-laden adipocytes (typically by day 10-17).[21]

-

Assessment of Differentiation: Differentiation can be confirmed by:

-

Oil Red O Staining: Staining of intracellular lipid droplets.[19][20]

-

Gene Expression Analysis: Measuring the mRNA levels of adipogenic markers like PPARγ, aP2 (FABP4), and leptin via RT-qPCR.[23][24]

-

Protein Analysis: Detecting UCP-1 expression via immunodetection for beige adipocyte characterization.[19][20]

-

Analyzing changes in gene expression is crucial for understanding the molecular effects of rosiglitazone.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 adipocytes, hMSCs, or HepG2) and treat with rosiglitazone (e.g., 1 µM) or vehicle for a specified time (from 30 minutes to 48 hours, depending on the target).[25][26]

-

RNA Isolation: Harvest the cells and isolate total RNA using a suitable method, such as a commercial RNA isolation kit or TRIzol reagent.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity if necessary.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., PPARγ, FABP4, UCP1, TNFα, CCL2), and a fluorescent dye like SYBR Green.[25][26][27]

-

Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the ΔΔCt method.

Rosiglitazone's anti-inflammatory properties can be assessed by measuring its effect on the production of inflammatory mediators.[10]

Protocol:

-

Cell Culture and Stimulation: Culture relevant cells, such as macrophages, endothelial cells, or adipocytes (e.g., mature 3T3-L1).[23][24]

-

Pre-treatment: Pre-incubate the cells with various concentrations of rosiglitazone for a defined period (e.g., 1-2 hours).

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or a cytokine cocktail (e.g., IL-1β/TNF-α) to induce an inflammatory response.[24]

-

Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for cytokine production and release.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1/CCL2) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[28]

-

Analysis: Compare the cytokine levels in rosiglitazone-treated samples to those in samples treated with the inflammatory stimulus alone.

References

- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 2. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. cusabio.com [cusabio.com]

- 7. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]

- 12. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]

- 13. selleckchem.com [selleckchem.com]

- 14. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

- 19. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Gene Expression Analyses in Models of Rosiglitazone-Induced Physiological and Pathological Mineralization Identify Novel Targets to Improve Bone and Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Rosiglitazone attenuates high glucose-induced proliferation, inflammation, oxidative stress and extracellular matrix accumulation in mouse mesangial cells through the Gm26917/miR-185-5p pathway [jstage.jst.go.jp]

Rosiglitazone as a selective PPARγ agonist in molecular biology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Rosiglitazone, a high-affinity synthetic agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Rosiglitazone belongs to the thiazolidinedione (TZD) class of drugs and has been a critical tool in molecular biology for understanding the roles of PPARγ in metabolic diseases, adipogenesis, and inflammation.[1][2][3] This guide details its mechanism of action, quantitative pharmacological data, effects on gene expression, and key experimental protocols.

Core Mechanism of Action

Rosiglitazone functions as a potent and selective agonist for PPARγ, a nuclear receptor that is a master regulator of adipocyte differentiation and is also expressed in pancreatic beta cells, vascular endothelium, and macrophages.[1][4] It has no significant binding action on PPARα or PPARβ/δ.[1][5][6]

The activation of PPARγ by Rosiglitazone follows a canonical nuclear receptor signaling pathway:

-

Ligand Binding: Rosiglitazone, being a small lipophilic molecule, enters the cell and translocates to the nucleus.

-

Receptor Activation: It binds directly to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[7][8]

-

Co-regulator Exchange: The conformational change upon ligand binding leads to the dissociation of co-repressor proteins (like NCoR and SMRT) and the recruitment of co-activator proteins (such as p300, CBP, and MED1).[7][9]

-

DNA Binding & Transcription: The PPARγ-RXR heterodimer, along with its co-activators, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8]

-

Gene Regulation: This binding event initiates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[10]

This activation ultimately enhances tissue sensitivity to insulin, particularly in adipose tissue, skeletal muscle, and the liver.[2][10]

References

- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 2. Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]

- 9. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

The Discovery and Synthesis of Rosiglitazone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone, a member of the thiazolidinedione class of drugs, emerged as a significant therapeutic agent for the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the discovery of rosiglitazone, detailing its development timeline and the key entities involved. Furthermore, it presents a comprehensive examination of its synthesis pathways, offering detailed experimental protocols for the key chemical transformations. The guide also elucidates the primary signaling pathway through which rosiglitazone exerts its pharmacological effects, its activation of the peroxisome proliferator-activated receptor gamma (PPARγ). All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized through Graphviz diagrams to facilitate a clear and comprehensive understanding of this important antidiabetic agent.

Discovery and Development

Rosiglitazone was developed by the pharmaceutical company SmithKline Beecham (now GlaxoSmithKline) as a potent and selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). It was designed as a second-generation thiazolidinedione, following the development of troglitazone. Troglitazone, the first drug in this class, was withdrawn from the market due to concerns about hepatotoxicity. The development of rosiglitazone aimed to retain the insulin-sensitizing effects of the thiazolidinedione class while minimizing the risk of liver injury.

Rosiglitazone, under the trade name Avandia, received its first FDA approval in 1999 for the treatment of type 2 diabetes. Its mechanism of action, which involves increasing insulin sensitivity in adipose tissue, skeletal muscle, and the liver, made it a valuable addition to the therapeutic arsenal against this metabolic disorder. However, its clinical use was later met with controversy regarding potential cardiovascular side effects, leading to restrictions on its use in some regions.

Synthesis of Rosiglitazone Hydrochloride

The chemical synthesis of this compound can be accomplished through several routes. A common and industrially scalable five-step synthesis is detailed below.

Overall Synthesis Scheme

A widely employed synthetic route for rosiglitazone involves the following key transformations:

-

Alkylation: Reaction of 2-chloropyridine with N-methylethanolamine to form 2-(N-methyl-N-(2-pyridyl)amino)ethanol.

-

Etherification: Williamson ether synthesis between 2-(N-methyl-N-(2-pyridyl)amino)ethanol and 4-fluorobenzaldehyde to yield 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde.

-

Knoevenagel Condensation: Reaction of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with 2,4-thiazolidinedione to form the benzylidene intermediate.

-

Reduction: Selective reduction of the exocyclic double bond of the benzylidene intermediate to yield rosiglitazone.

-

Salt Formation: Reaction of the rosiglitazone free base with hydrochloric acid to form this compound.

Data Presentation: Yields for a Five-Step Synthesis

| Step | Reaction | Starting Materials | Key Reagents | Optimal Yield (%) |

| 1 | Alkylation | 2-Chloropyridine, N-Methylethanolamine | - | 99 |

| 2 | Etherification | 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-Fluorobenzaldehyde | Sodium hydride | 59 |

| 3 | Knoevenagel Condensation | 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-Thiazolidinedione | Piperidine | 75 |

| 4 | Reduction | 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione | Sodium borohydride, Cobalt(II) chloride | 91 |

| 5 | Salt Formation | Rosiglitazone | Hydrochloric acid | >95 |

Detailed Experimental Protocols

Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol

-

Materials: 2-chloropyridine, N-methylethanolamine.

-

Procedure: A mixture of 2-chloropyridine and an excess of N-methylethanolamine is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess N-methylethanolamine is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2-(N-methyl-N-(2-pyridyl)amino)ethanol as an oil.

Step 2: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde

-

Materials: 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-fluorobenzaldehyde, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).

-

Procedure: To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 4-fluorobenzaldehyde in anhydrous DMF is then added, and the reaction mixture is heated to 80-90 °C for several hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic extracts are washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione

-

Materials: 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-thiazolidinedione, piperidine, toluene.

-

Procedure: A mixture of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-thiazolidinedione, and a catalytic amount of piperidine in toluene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to give the benzylidene intermediate.

Step 4: Synthesis of Rosiglitazone

-

Materials: 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione, sodium borohydride, cobalt(II) chloride hexahydrate, dimethylglyoxime, sodium hydroxide, tetrahydrofuran (THF), water.

-

Procedure: To a stirred suspension of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione in a mixture of THF and water, sodium hydroxide is added. The mixture is cooled in an ice bath, and a solution of cobalt(II) chloride hexahydrate and dimethylglyoxime in THF is added. A solution of sodium borohydride in aqueous sodium hydroxide is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for several hours. The reaction is then acidified with acetic acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield rosiglitazone free base.

Step 5: Synthesis of this compound

-

Materials: Rosiglitazone, hydrochloric acid (e.g., in isopropanol or diethyl ether).

-

Procedure: Rosiglitazone free base is dissolved in a suitable solvent such as isopropanol or ethanol. A solution of hydrochloric acid in a compatible solvent is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Signaling Pathway of this compound

Rosiglitazone's primary mechanism of action is the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor. This activation leads to a cascade of downstream events that ultimately improve insulin sensitivity.

PPARγ Signaling Pathway

The binding of rosiglitazone to PPARγ induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in the synthesis of proteins involved in glucose and lipid metabolism.

Key downstream effects of PPARγ activation by rosiglitazone include:

-

Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids.

-

Increased Insulin Sensitivity: Upregulates the expression of genes involved in insulin signaling, such as GLUT4, leading to increased glucose uptake in adipose tissue and muscle.

-

Regulation of Adipokines: Modulates the secretion of adipokines, such as increasing the production of the insulin-sensitizing hormone adiponectin and decreasing the production of the pro-inflammatory cytokine TNF-α.

-

Lipid Metabolism: Influences the expression of genes involved in fatty acid uptake, transport, and storage.

Visualizations

Synthesis Pathway of Rosiglitazone

PPARγ Signaling Pathway

Experimental Workflow for Rosiglitazone Synthesis

In Vitro Metabolism of Rosiglitazone in Rat Liver Microsomes: A Technical Guide

This guide provides an in-depth overview of the in vitro metabolism of rosiglitazone, a thiazolidinedione antidiabetic drug, specifically within a rat liver microsomal model. It is intended for researchers, scientists, and professionals in the field of drug development and metabolism. The document details the metabolic pathways, kinetic parameters, and comprehensive experimental protocols for conducting such studies.

Introduction to Rosiglitazone Metabolism

Rosiglitazone is extensively metabolized in the liver, primarily through oxidation by the Cytochrome P450 (CYP) enzyme system.[1] In vitro studies using liver microsomes are crucial for understanding a drug's metabolic fate, identifying potential drug-drug interactions, and evaluating the suitability of animal models for preclinical studies. The elimination of rosiglitazone is predominantly metabolic, with pathways in rats reported to be the same as in humans.[2] Rat liver microsomes, enriched with CYP450 enzymes, serve as a reliable and standard model for these initial metabolic stability assessments.[3][4]

Metabolic Pathways and Key Metabolites

The primary routes of Phase I metabolism for rosiglitazone are N-demethylation and hydroxylation of the pyridine ring.[2][5] These reactions are NADPH-dependent, confirming the central role of the P450 enzyme system.[5]

In rat liver microsomes, these pathways lead to the formation of two main metabolites:

-

N-desmethyl rosiglitazone (N-Dm-R)

-

ρ-hydroxy rosiglitazone (ρ-OH-R) [3]

Additionally, other minor metabolites have been identified, including ortho-hydroxy-rosiglitazone (ο-OH-R) and two isomers of N-desmethyl hydroxy-rosiglitazone.[3] These metabolites are consistent with those observed in human studies.[3] Subsequent Phase II metabolism involves the conjugation of these primary metabolites with sulfate and glucuronic acid before excretion.[1][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

The Impact of Rosiglitazone Hydrochloride on Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone hydrochloride, a member of the thiazolidolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33] While primarily known for its insulin-sensitizing effects in the treatment of type 2 diabetes, the activation of PPARγ by rosiglitazone has profound and diverse effects on cellular differentiation pathways. This technical guide provides an in-depth overview of the mechanisms by which rosiglitazone influences the differentiation of various cell lineages, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: PPARγ Activation

Rosiglitazone's primary mechanism of action is its high-affinity binding to and activation of PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes that govern various cellular processes, most notably adipogenesis and the inhibition of osteoblastogenesis.

Effects on Mesenchymal Stem Cell Differentiation

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes. Rosiglitazone plays a pivotal role in directing the fate of MSCs, primarily promoting adipogenesis at the expense of osteoblastogenesis.

Promotion of Adipogenesis

Rosiglitazone is a potent inducer of adipocyte differentiation.[13] By activating PPARγ, it initiates a transcriptional cascade that leads to the expression of key adipogenic markers.

Quantitative Effects on Adipogenic Markers:

| Marker | Cell Type | Rosiglitazone Concentration | Fold Change/Effect | Reference |

| PPARγ | Mouse Bone Marrow Stromal Cells | 10µM | 1.5-fold increase | [13] |

| FABP4 (aP2) | Mouse Bone Marrow Stromal Cells | 10µM | 40-fold increase | [13] |

| FABP4 (aP2) | Mouse Periosteal Cells | 10µM | 28-fold increase | [13] |

| aP2 mRNA | Mouse Bone Marrow Cells | 10µM | Markedly increased | [1] |

| UCP-1 | Telomerase-Transformed MSCs | 2µM | Significant increase | [3] |

| EBF2 | Telomerase-Transformed MSCs | 2µM | Significant increase | [3] |

Inhibition of Osteoblastogenesis

Conversely, rosiglitazone has been shown to suppress the differentiation of MSCs into osteoblasts.[2] This effect is primarily mediated by the downregulation of key osteogenic transcription factors.

Quantitative Effects on Osteoblastic Markers:

| Marker | Cell Type | Rosiglitazone Concentration | Fold Change/Effect | Reference |

| Runx2 mRNA | Mouse Bone Marrow Cells | 10µM | Prevented increase in expression | [2] |

| Osterix mRNA | Mouse Bone Marrow Cells | 10µM | Prevented increase in expression | [2] |

| Runx2 mRNA | Mouse Bone Marrow Cells | 10µM | Expression prevented | [1] |

| Osteocalcin mRNA | Mouse Bone Marrow Cells | 10µM | Expression prevented | [1] |

| Type I Collagen mRNA | Mouse Bone Marrow Cells | 10µM | Expression prevented | [1] |

| Collagen Content | Mouse Bone Marrow Cells | 10µM | Reduced to basal level | [1] |

| Osteocalcin Content | Mouse Bone Marrow Cells | 10µM | Dramatically decreased | [1] |

| Calcium Deposition | Mouse Bone Marrow Cultures | 100nM | Reduced by ≥90% (when added on day 3 or 7) | [2] |

| Osteocalcin Secretion | Mouse Bone Marrow Cultures | 100nM | Reduced by ≥90% (when added on day 3 or 7) | [2] |

| Osterix (Osx) mRNA | Mouse Bone Marrow Stromal Cells | 10µM | >4-fold decrease | [13] |

Signaling Pathways in MSC Differentiation

The decision of an MSC to differentiate into an adipocyte or an osteoblast is a tightly regulated process. Rosiglitazone, through PPARγ activation, tips this balance in favor of adipogenesis.

Effects on Hematopoietic Progenitor Cell Differentiation

Rosiglitazone's influence extends to the bone marrow microenvironment, where it can impact the differentiation of hematopoietic stem and progenitor cells (HSPCs). Studies have shown that rosiglitazone can impair myelopoiesis, the process of forming myeloid cells.

This impairment appears to be an indirect effect mediated by the increased adipogenesis within the bone marrow.[18] The resulting adipocytes can actively suppress the myeloid differentiation of HSPCs.[18]

Quantitative Effects on Hematopoietic Progenitors:

| Cell Population | Assay | Rosiglitazone Effect | Reference |

| Granulocyte/Monocyte Progenitor (GMP) | In vivo (5-Fu treated mice) | Proliferation inhibited | [10] |

| Granulocyte/Macrophage Colony-Stimulating Factor (GM-CSF) colonies | In vivo (5-Fu treated mice) | Inhibited | [10] |

| CFU-GM | Co-culture with rosiglitazone-treated stromal cells | Significantly reduced numbers | [21] |

| Gr-1+/CD11b+ myeloid cells | Co-culture with rosiglitazone-treated stromal cells | Significantly reduced numbers | [21] |

Experimental Workflow for Assessing Myeloid Differentiation

Effects on Chondrocyte Differentiation

The effect of rosiglitazone on chondrocytes, the cells responsible for cartilage formation, is more complex. Some studies suggest a protective and anti-inflammatory role, while others indicate potential inhibitory effects on chondrogenesis.

Rosiglitazone has been shown to have anti-degradative effects on cartilage cells by inhibiting the expression of matrix metalloproteinase-1 (MMP-1) in an IL-1-treated environment.[15] This effect appears to be mediated through a PPARγ-dependent mechanism involving the AP-1 signaling pathway.[15] More recent research indicates that rosiglitazone can protect chondrocytes from ferroptosis, a form of iron-dependent cell death, by targeting acyl-CoA synthetase long-chain family member 4 (ACSL4).[14]

Quantitative Effects on Chondrocyte Markers:

| Marker/Parameter | Condition | Rosiglitazone Concentration | Effect | Reference |

| MMP-1 mRNA | IL-1-treated rabbit articular chondrocytes | 0.1-1µM | Dose-dependent inhibition | [15] |

| Proteoglycan degradation | IL-1-treated rabbit articular chondrocytes | 0.1-1µM | Decreased | [15] |

| ACSL4 mRNA and protein | Human chondrocytes | Increasing concentrations | Significant decrease | [14] |

| Chondrocyte viability | Human chondrocytes | 100-200µM | Significantly suppressed | [14] |

Effects on Epithelial Cell Differentiation and Proliferation

Rosiglitazone has also been studied in the context of epithelial cells, particularly in models of kidney disease and cancer. In autosomal dominant polycystic kidney disease (ADPKD) cyst-lining epithelial cells, rosiglitazone has been shown to inhibit proliferation by inducing G1 cell cycle arrest and apoptosis.[20] It also inhibits transforming growth factor-β1 (TGF-β1) mediated fibrogenesis in these cells.[23] In bovine renal tubular epithelial cells, rosiglitazone increases PPARγ expression and protects against oxidative stress-induced damage.[17]

Signaling Pathways Implicated in Rosiglitazone's Effects

Beyond the direct activation of PPARγ, rosiglitazone's effects on cellular differentiation involve the modulation of other key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.

In the context of adipocyte "browning" (the conversion of white adipocytes to more metabolically active brown-like adipocytes), rosiglitazone has been shown to activate both the MAPK and PI3K pathways.[3]

Detailed Experimental Protocols

Adipogenic Differentiation of Mesenchymal Stem Cells

-

Cell Seeding: Plate MSCs at a density of 2 x 104 cells/cm2 in a suitable culture vessel and allow them to reach confluence.

-

Induction Medium: To induce adipogenesis, replace the growth medium with an adipogenic induction medium containing:

-

High-glucose Dulbecco's Modified Eagle's Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1 µM Dexamethasone

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

10 µg/mL Insulin

-

Rosiglitazone (typically 1-10 µM)

-

-

Culture and Maintenance: Culture the cells in the induction medium for 3 days. Then, replace the medium with adipogenic maintenance medium (induction medium without dexamethasone and IBMX) for 3-4 days. This cycle of induction and maintenance can be repeated for 2-3 cycles.

-

Assessment of Differentiation: After 14-21 days, assess adipogenic differentiation by:

-

Oil Red O Staining: Fix the cells with 10% formalin and stain with Oil Red O solution to visualize intracellular lipid droplets.

-

qPCR/Western Blot: Analyze the expression of adipogenic markers such as PPARγ and FABP4.

-

Osteogenic Differentiation of Mesenchymal Stem Cells

-

Cell Seeding: Plate MSCs at a density of 2 x 104 cells/cm2 and culture until they reach 70-80% confluence.

-

Osteogenic Medium: Replace the growth medium with an osteogenic medium containing:

-

Low-glucose DMEM

-

10% FBS

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

50 µM Ascorbic acid

-

Rosiglitazone (typically 1-10 µM) or vehicle control.

-

-

Culture and Maintenance: Culture the cells for 21-28 days, changing the medium every 3-4 days.

-

Assessment of Differentiation:

-

Alizarin Red S Staining: Fix the cells and stain with Alizarin Red S to detect calcium deposits, indicative of mineralization.

-

Von Kossa Staining: An alternative method to visualize mineralized matrix.

-

qPCR/Western Blot: Analyze the expression of osteogenic markers such as Runx2, Osterix, and Osteocalcin.

-

In Vitro Myeloid Differentiation Assay (Co-culture system)

-

Stromal Cell Pre-treatment: Plate stromal cell lines (e.g., C3H10T1/2 or M2-10B4) and culture in the presence or absence of 10 µM rosiglitazone for 12 days to induce adipogenic differentiation.[21]

-

HSPC Isolation: Isolate lineage-negative (Lin-) hematopoietic stem and progenitor cells from mouse bone marrow using a progenitor cell enrichment kit.

-

Co-culture: After the 12-day pre-treatment, wash the stromal cell layers and co-culture the isolated Lin- HSPCs on top of the stromal cells in a serum-free medium supplemented with appropriate cytokines (e.g., SCF, Flt-3, TPO).[10]

-

Assessment of Differentiation: After 3 days of co-culture:

-

Colony-Forming Unit (CFU) Assay: Harvest the non-adherent HSPCs and plate them in methylcellulose-based medium to quantify the number of granulocyte-macrophage colonies (CFU-GM).

-

Flow Cytometry: Analyze the expression of myeloid markers Gr-1 and CD11b on the harvested HSPCs.

-

Conclusion

This compound's effect on cellular differentiation is a multifaceted process with significant implications for both its therapeutic applications and potential side effects. Its potent activation of PPARγ robustly promotes adipogenesis while suppressing osteoblastogenesis in mesenchymal stem cells. This lineage-switching capability has profound effects on the bone marrow microenvironment, leading to an indirect inhibition of myelopoiesis. The impact on chondrocytes and epithelial cells is more nuanced, with evidence suggesting both protective and modulatory roles. A thorough understanding of these cellular and molecular mechanisms, as detailed in this guide, is crucial for researchers and drug development professionals working to harness the therapeutic potential of PPARγ agonists while mitigating their adverse effects. The provided protocols and quantitative data serve as a valuable resource for designing and interpreting studies in this dynamic field of research.

References

- 1. The Effects of Rosiglitazone on Osteoblastic Differentiation, Osteoclast Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosiglitazone induces decreases in bone mass and strength that are reminiscent of aged bone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoledo.edu [utoledo.edu]

- 6. Frontiers | Rosiglitazone and a β3-Adrenoceptor Agonist Are Both Required for Functional Browning of White Adipocytes in Culture [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Rosiglitazone Promotes Bone Marrow Adipogenesis to Impair Myelopoiesis under Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rosiglitazone-induced protection against myelotoxicity produced by 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rosiglitazone Induces Adipogenesis of Both Marrow and Periosteum Derived Mesenchymal Stem Cells During Endochondral Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rosiglitazone retards the progression of iron overload-induced osteoarthritis by impeding chondrocyte ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence that rosiglitazone acts as an antidegradative agent on cartilage cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene Expression Analyses in Models of Rosiglitazone-Induced Physiological and Pathological Mineralization Identify Novel Targets to Improve Bone and Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rosiglitazone increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rosiglitazone Promotes Bone Marrow Adipogenesis to Impair Myelopoiesis under Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for the Generation of Definitive Hematopoietic Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rosiglitazone inhibits cell proliferation by inducing G1 cell cycle arrest and apoptosis in ADPKD cyst-lining epithelia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Rosiglitazone inhibits migration, proliferation, and phenotypic differentiation in cultured human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rosiglitazone inhibits transforming growth factor-β1 mediated fibrogenesis in ADPKD cyst-lining epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mpapi.bjcancer.org [mpapi.bjcancer.org]

- 25. Protocol for the Generation of Definitive Hematopoietic Progenitors from Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bcm.edu [bcm.edu]

- 27. promocell.com [promocell.com]

- 28. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Rosiglitazone induces adipogenesis of both marrow and periosteum derived mesenchymal stem cells during endochondral fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. stemcell.com [stemcell.com]

- 32. Intestinal epithelial cell monolayer culture and multiplex macromolecular permeability assay for in vitro analysis of tight junction size-selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Preparation of Single Epithelial Cells Suspension from Mouse Mammary Glands - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Rosiglitazone: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, experimental models, and quantitative data underpinning the anti-inflammatory effects of the PPARγ agonist, rosiglitazone.

Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). While primarily known for its insulin-sensitizing effects in the management of type 2 diabetes, a substantial body of research has illuminated its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory effects of rosiglitazone across various research models, designed for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: PPARγ-Dependent Inhibition of Pro-inflammatory Signaling

The anti-inflammatory effects of rosiglitazone are predominantly mediated through its activation of PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression. Upon activation by rosiglitazone, PPARγ can interfere with pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This interference, often referred to as transrepression, does not involve direct binding of PPARγ to DNA. Instead, activated PPARγ interacts with and inhibits the function of key transcription factors, such as NF-κB and Activator Protein-1 (AP-1), thereby preventing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]

Quantitative Data on the Anti-inflammatory Effects of Rosiglitazone

The following tables summarize the quantitative effects of rosiglitazone on various inflammatory markers in different experimental models.

In Vitro Studies

| Cell Line | Inflammatory Stimulus | Rosiglitazone Concentration | Measured Marker | Result | Reference |

| RAW264.7 Macrophages | LPS (100 ng/mL) | 10 µM | TNF-α mRNA | Downregulated in a dose-dependent manner | [2] |

| RAW264.7 Macrophages | LPS (100 ng/mL) | 10 µM | IL-1β mRNA | Downregulated in a dose-dependent manner | [2] |

| RAW264.7 Macrophages | LPS (100 ng/mL) | 10 µM | IL-6 mRNA | Downregulated in a dose-dependent manner | [2] |

| RAW264.7 Macrophages | LPS (100 ng/mL) | 10 µM | iNOS mRNA | Downregulated in a dose-dependent manner | [2] |

| RAW264.7 Macrophages | LPS (100 ng/mL) | 1-20 µM | NO Secretion | Decreased in a dose-dependent manner | [2] |

| RAW264.7 Macrophages | LPS | 10-20 µM | p-p65 | Decreased | [2] |

| 3T3-L1 Adipocytes | Cytokines (IL-1β/TNF-α) | 1-4 µM | CXCL2 Release | Significantly reduced | [3] |

| 3T3-L1 Adipocytes | Cytokines (IL-1β/TNF-α) | 1-4 µM | Cox-2 Expression | Markedly reduced | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS (1 µg/ml) | 10 µM | TNF-α | 34.9% reduction | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS (1 µg/ml) | 10 µM | IL-6 | 27.0% reduction | [4] |

In Vivo Animal Studies

| Animal Model | Inflammatory Condition | Rosiglitazone Dosage | Measured Marker | Result | Reference |

| Guinea Pigs | Ovalbumin-induced bronchial asthma | 5 mg/kg/day (oral) | Serum IL-5 | Significant decrease | [5] |

| Guinea Pigs | Ovalbumin-induced bronchial asthma | 5 mg/kg/day (oral) | Serum IgE | Significant decrease | [5] |

| ob/ob Mice | Obesity-impaired wound healing | Oral administration | Wound CXCL2 expression | Significantly reduced | [3] |

| ob/ob Mice | Obesity-impaired wound healing | Oral administration | Wound Cox-2 expression | Significantly reduced | [3] |

| Rats | Vascular injury | 10 mg/kg/day (gavage) | p38 MAPK expression | Significantly reduced | [6] |

| Rats | Vascular injury | 10 mg/kg/day (gavage) | NF-κB expression | Significantly reduced | [6] |

| Rats | LPS-induced peritonitis | Pretreatment | Peritoneal IL-6 | Significantly decreased | [7] |

| Spontaneously Hypertensive Rats | Hypertension | 5 mg/kg/day (gavage) for 7 weeks | Aortic p22phox expression | Reduced | [8][9] |

Human Studies

| Study Population | Condition | Rosiglitazone Dosage | Measured Marker | Result | Reference |

| Nondiabetic obese & obese diabetic subjects | Obesity/Diabetes | 4 mg/day for 6 weeks | Plasma MCP-1 | Reduction in both groups (P < 0.05) | [10] |

| Nondiabetic obese & obese diabetic subjects | Obesity/Diabetes | 4 mg/day for 6 weeks | Plasma CRP | Reduction in both groups (P < 0.05) | [10] |

| Hypertensive, diabetic subjects | Type 2 Diabetes & Hypertension | 4-8 mg/day for 12 weeks | Serum hs-CRP | 2.1 mg/L to 0.9 mg/L (P= 0.002) | [11] |

| Hypertensive, diabetic subjects | Type 2 Diabetes & Hypertension | 4-8 mg/day for 12 weeks | Serum Adiponectin | 8.7 mg/mL to 14.8 mg/mL (P<0.001) | [11] |

| Healthy heavy smokers | Smoking | 4 mg/day for 8 weeks | Plasma hs-CRP | 5.5 mg/L to 3.4 mg/L (p = 0.009) | [12] |

| Healthy heavy smokers | Smoking | 4 mg/day for 8 weeks | Plasma MMP-9 | 123.9 ng/mL to 84.1 ng/mL (p = 0.03) | [12] |

Key Signaling Pathways

The anti-inflammatory actions of rosiglitazone are orchestrated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate the primary pathways involved.

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments cited in this guide.

In Vitro: LPS-Induced Inflammation in RAW264.7 Macrophages

Objective: To assess the anti-inflammatory effect of rosiglitazone on lipopolysaccharide (LPS)-stimulated macrophages.[2][[“]][14][15]

1. Cell Culture:

-

Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

2. Rosiglitazone and LPS Treatment:

-

Pre-treat the cells with varying concentrations of rosiglitazone (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

-

Subsequently, stimulate the cells with LPS (100 ng/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

3. Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.[2][[“]]

-

Cytokine Protein Levels (TNF-α, IL-1β, IL-6): Quantify the concentration of cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][[“]]

-

Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Quantify the mRNA expression levels of target genes (e.g., Tnf, Il1b, Il6, Nos2) using quantitative real-time PCR (qRT-PCR) with specific primers. Normalize the expression to a housekeeping gene (e.g., Gapdh or Actb).[2]

-

Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, IκBα, total p65) followed by HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][[“]]

4. NF-κB Activity Assay:

-

Co-transfect RAW264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After transfection, treat the cells with rosiglitazone and/or LPS as described above.

-

Measure the luciferase activity using a dual-luciferase reporter assay system to determine NF-κB transcriptional activity.[16]

In Vivo: Ovalbumin-Induced Bronchial Asthma in Guinea Pigs

Objective: To evaluate the in vivo anti-inflammatory and antioxidant effects of rosiglitazone in a model of allergic asthma.[5][17][18][19][20][21][22]

1. Animal Model:

-

Use adult male guinea pigs.

-

Sensitize the animals with an intraperitoneal and subcutaneous injection of ovalbumin (100 mg/kg).

2. Rosiglitazone Administration:

-

Administer rosiglitazone (5 mg/kg/day) or vehicle orally for 21 days.

3. Ovalbumin Challenge:

-

On day 21, challenge the animals with an aerosolized solution of ovalbumin.

4. Assessment of Airway Inflammation and Oxidative Stress:

-

Serum Inflammatory Markers: Collect blood samples and measure the serum levels of IL-5 and IgE using ELISA.[5]

-

Lung Tissue Analysis:

-

Homogenize lung tissue to prepare lysates.

-

Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Determine the levels of reduced glutathione (GSH).

-

-

Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and morphological changes.

In Vivo: Vascular Injury Model in Rats

Objective: To investigate the effect of rosiglitazone on the inflammatory response following vascular injury.[6]

1. Animal Model and Treatment:

-

Use male Wistar rats.

-

Administer rosiglitazone (10 mg/kg/day) or vehicle (0.9% w/v NaCl) by gavage for 7 days prior to injury and for up to 21 days post-injury.

2. Carotid Artery Injury:

-

Induce injury to the common carotid artery using a balloon catheter.

3. Analysis of Inflammatory Markers:

-

At various time points post-injury, harvest the injured carotid arteries.

-

Perform Western blot analysis to determine the protein expression levels of inflammatory markers such as p38 MAPK, cyclooxygenase-2 (COX-2), and NF-κB.

Conclusion

The collective evidence from in vitro, in vivo, and human studies strongly supports the significant anti-inflammatory effects of rosiglitazone. Its primary mechanism of action involves the activation of PPARγ and the subsequent transrepression of pro-inflammatory transcription factors, most notably NF-κB. Additionally, rosiglitazone has been shown to modulate other inflammatory signaling pathways, including the MAPK cascade. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of rosiglitazone and other PPARγ agonists in inflammatory diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into novel therapeutic strategies.

References

- 1. Influence of Rosiglitazone on the Expression of PPARγ, NF-κB, and TNF-α in Rat Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In-vivo antioxidant and anti-inflammatory activity of rosiglitazone, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists in animal model of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosiglitazone reduces the inflammatory response in a model of vascular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rosiglitazone, a Peroxisome Proliferator-Activated Receptor (PPAR)-γ Agonist, Attenuates Inflammation Via NF-κB Inhibition in Lipopolysaccharide-Induced Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of spontaneously hypertensive rats with rosiglitazone ameliorates cardiovascular pathophysiology via antioxidant mechanisms in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment of spontaneously hypertensive rats with rosiglitazone ameliorates cardiovascular pathophysiology via antioxidant mechanisms in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for a potent antiinflammatory effect of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of rosiglitazone on inflammatory biomarkers and adipokines in diabetic, hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rosiglitazone reduces plasma levels of inflammatory and hemostatic biomarkers and improves global endothelial function in habitual heavy smokers without diabetes mellitus or metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. researchgate.net [researchgate.net]

- 15. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Experimental model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. oatext.com [oatext.com]

- 22. Histopathological and immunohistochemical studies on experimental asthmatic model induced by aerosolized ovalbumin inhalation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Rosiglitazone's Impact on Adipogenesis: A Technical Guide

Abstract: Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is established as the master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. This technical guide provides an in-depth examination of the molecular mechanisms through which rosiglitazone modulates adipogenesis, details common experimental protocols for its study, and presents quantitative data on its effects. The primary audience for this document includes researchers, scientists, and professionals in drug development focused on metabolic diseases.

Mechanism of Action: PPARγ-Dependent Adipogenesis

Rosiglitazone's primary mechanism of action is its high-affinity binding to and activation of PPARγ.[1][2] PPARγ is a ligand-activated transcription factor crucial for the development of adipose tissue and the regulation of glucose and lipid metabolism.[1][3][4] The activation cascade proceeds as follows:

-

Ligand Binding: Rosiglitazone enters the preadipocyte and binds to the ligand-binding domain of PPARγ in the nucleus.[1]

-

Heterodimerization: Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5]

-

Transcriptional Activation: The binding of the complex recruits co-activator proteins, initiating the transcription of genes that drive the adipogenic program. This leads to the expression of proteins involved in lipid uptake, synthesis, and storage, as well as insulin sensitivity.[2][5]

This activation promotes the differentiation of preadipocytes into mature adipocytes, which are more effective at storing fatty acids, thereby helping to reduce circulating free fatty acids and improve overall insulin sensitivity.[1]

Key Signaling Pathways

PPARγ-Mediated Gene Expression

The activation of PPARγ by rosiglitazone orchestrates a complex transcriptional network. It directly upregulates the expression of key adipogenic transcription factors and adipocyte-specific genes. Notably, rosiglitazone treatment leads to increased expression of CCAAT/enhancer-binding protein alpha (C/EBPα), another critical factor for adipocyte differentiation, which works in concert with PPARγ to promote the full adipogenic phenotype.[3][6] Other crucial target genes include Fatty Acid Binding Protein 4 (FABP4), Adiponectin, and Fatty Acid Synthase (FASN), which are essential for lipid handling and the metabolic functions of mature adipocytes.[6][7][8][9]

MAPK and PI3K Signaling in Browning

Beyond its primary role in white adipogenesis, rosiglitazone has been shown to promote the "browning" of white adipocytes, inducing a thermogenic phenotype.[3][9] This effect is associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways.[3][6] Activation of these pathways, in conjunction with PPARγ overexpression, enhances the expression of brown adipocyte markers like Uncoupling Protein 1 (UCP-1), leading to adipocytes with multilocular lipid droplets and increased mitochondrial content.[3][6][7]

References

- 1. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 2. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rosiglitazone promotes development of a novel adipocyte population from bone marrow–derived circulating progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Rosiglitazone Hydrochloride in Insulin Sensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone, a member of the thiazolididinone (TZD) class of drugs, enhances insulin sensitivity primarily through its action as a potent and selective agonist for the nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ). By activating PPARγ, rosiglitazone modulates the transcription of a network of genes involved in glucose and lipid metabolism, leading to improved glycemic control in individuals with type 2 diabetes. This technical guide provides an in-depth exploration of the molecular pathways underlying rosiglitazone's insulin-sensitizing effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: PPARγ Activation

Rosiglitazone's primary molecular target is PPARγ, a transcription factor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, and macrophages.[1] The activation of PPARγ by rosiglitazone initiates a cascade of events that ultimately alters gene expression:

-

Ligand Binding and Heterodimerization: Rosiglitazone enters the cell and binds to the ligand-binding domain of PPARγ. This induces a conformational change that promotes the formation of a heterodimer with the Retinoid X Receptor (RXR).[2]

-

PPRE Binding and Transcriptional Regulation: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Co-regulator Recruitment: Upon binding to PPREs, the complex recruits co-activator proteins and dismisses co-repressor proteins, initiating the transcription of genes that play crucial roles in insulin signaling, glucose transport, and lipid metabolism.[3]

Key Insulin Sensitization Pathways

Rosiglitazone's activation of PPARγ influences several interconnected pathways that collectively enhance insulin sensitivity.

Enhancement of the Insulin Signaling Cascade

Rosiglitazone directly improves the cellular response to insulin by targeting key components of the insulin signaling pathway. A primary effect is the increased expression and translocation of the glucose transporter GLUT4, which is crucial for glucose uptake into muscle and fat cells. Rosiglitazone has been shown to augment cell surface GLUT4 levels by enhancing its endosomal recycling.[4]

Furthermore, rosiglitazone potentiates insulin signaling by increasing the expression of the insulin receptor and enhancing the tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and IRS-2.[5] This amplification of the initial insulin signal leads to more robust activation of downstream effectors, including phosphatidylinositol 3-kinase (PI3K) and Akt (protein kinase B), which are central to mediating insulin's metabolic actions, including GLUT4 translocation.[5]

Modulation of Adipokines

Adipose tissue is an active endocrine organ that secretes various signaling molecules called adipokines. Rosiglitazone favorably alters the adipokine profile:

-

Increases Adiponectin: Rosiglitazone treatment leads to a significant increase in the production and secretion of adiponectin.[6][7] Adiponectin is a potent insulin-sensitizing hormone with anti-inflammatory properties that helps to improve glucose and lipid metabolism in peripheral tissues.[6]

-

Decreases Pro-inflammatory Cytokines: Rosiglitazone has been shown to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] TNF-α is known to contribute to insulin resistance by impairing insulin signaling.[9]

Regulation of Lipid Metabolism and Fat Redistribution

Rosiglitazone influences lipid metabolism and the storage of fat, which indirectly improves insulin sensitivity. It promotes the differentiation of small, insulin-sensitive preadipocytes into mature adipocytes, particularly in subcutaneous depots. This leads to a "redistribution" of lipids, shifting triglycerides from ectopic sites like the liver and skeletal muscle to subcutaneous adipose tissue.[8][10] This reduction in lipotoxicity in insulin-responsive organs is a key mechanism by which rosiglitazone enhances insulin action.[8] Consequently, there is a notable decrease in circulating free fatty acids.

Quantitative Data on Rosiglitazone's Efficacy

The clinical efficacy of rosiglitazone in improving insulin sensitivity and glycemic control has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Effects of Rosiglitazone on Glycemic Control and Insulin Sensitivity

| Parameter | Baseline | Post-Rosiglitazone | Percentage Change | P-value | Citation |

| Fasting Plasma Glucose (mM) | 9.0 ± 0.9 | 7.9 ± 0.9 | -12.2% | 0.02 | [8] |

| Fasting Insulin (pmol/L) | 93.6 ± 13.8 | 71.4 ± 7.8 | -23.7% | 0.03 | [8] |

| HbA1c (%) | 8.9 ± 1.2 | 7.7 ± 1.3 | -1.2% absolute | <0.0001 | [5] |

| Insulin-Stimulated Glucose Metabolism (low-dose clamp) | - | - | +68% | <0.002 | |

| Insulin-Stimulated Glucose Metabolism (high-dose clamp) | - | - | +20% | <0.016 | |

| Total Glucose Disposal (mg/kg/min) | 5.0 ± 0.4 | 5.9 ± 0.5 | +18% | <0.001 |

Table 2: Effects of Rosiglitazone on Lipids, Adipokines, and Inflammatory Markers

| Parameter | Baseline | Post-Rosiglitazone | Percentage Change | P-value | Citation |

| Plasma Fatty Acids | - | - | ~ -40% | <0.05 | |

| Triglycerides (mg/dL) | 135 ± 16 | 89 ± 8 | -34% | <0.01 | |

| Adiponectin (mg/mL) | 8.7 | 14.8 | +70% | <0.005 | |

| Resistin | - | - | -6% | 0.009 | [7] |

| hs-C-Reactive Protein (mg/L) | 2.1 | 0.9 | -57% | <0.005 | |

| Interleukin-6 (IL-6) | - | - | -22% | <0.001 | [7] |

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to investigate the effects of rosiglitazone.

3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay

This in vitro model is essential for studying the direct effects of rosiglitazone on adipocytes.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

Two days post-confluence (Day 0), induce differentiation with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (MDI).[8]

-

On Day 2, replace the medium with DMEM containing 10% fetal bovine serum (FBS) and 1 µg/mL insulin.

-

From Day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every two days until full differentiation (typically Day 8-10). Rosiglitazone (e.g., 1-10 µM) or vehicle control is added during or after differentiation, depending on the experimental question.

-

-

Glucose Uptake Assay:

-

Differentiated adipocytes are serum-starved for 2-3 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are then stimulated with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.

-

Glucose uptake is initiated by adding KRH buffer containing 2-deoxy-D-[³H]glucose for 5-10 minutes.

-

The reaction is stopped by washing the cells with ice-cold PBS.

-

Cells are lysed with NaOH or SDS, and the incorporated radioactivity is measured by liquid scintillation counting.

-

Western Blotting for Protein Expression and Phosphorylation

This technique is used to quantify changes in key signaling proteins.

-

Sample Preparation:

-

Treat differentiated adipocytes or tissue samples as required (e.g., with rosiglitazone and/or insulin).

-

Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total Akt, anti-GLUT4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry is used for quantification.

-

Euglycemic-Hyperinsulinemic Clamp

This is the gold standard method for assessing whole-body insulin sensitivity in vivo.

-

Subject Preparation:

-

The study is conducted after an overnight fast.

-

Two intravenous catheters are placed: one for infusions (insulin and glucose) and one in the contralateral arm for blood sampling.

-

-

Procedure:

-

A continuous infusion of insulin is started at a fixed rate (e.g., 40 mU/m²/min).

-

Blood glucose is monitored every 5-10 minutes.

-

A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant euglycemic level (e.g., 5.0 mmol/L).

-

-

Data Analysis:

-

The glucose infusion rate (GIR) required to maintain euglycemia during the final 30-60 minutes of the clamp is calculated.

-

A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues.

-

Conclusion

Rosiglitazone hydrochloride exerts its insulin-sensitizing effects through a multi-faceted mechanism centered on the activation of the nuclear receptor PPARγ. By modulating the transcription of genes involved in glucose transport, insulin signaling, adipokine secretion, and lipid metabolism, rosiglitazone improves the efficiency of glucose utilization and storage in peripheral tissues. Its ability to enhance GLUT4 translocation, increase adiponectin levels, reduce inflammatory markers, and promote the redistribution of fat from visceral to subcutaneous depots collectively contributes to its potent anti-diabetic properties. The experimental protocols detailed herein provide a framework for the continued investigation of these complex and vital pathways.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 4. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wjgnet.com [wjgnet.com]

- 9. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Rosiglitazone Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of rosiglitazone hydrochloride powder, a critical active pharmaceutical ingredient (API). The following sections present quantitative data in structured tables, detailed experimental protocols for key analytical methods, and visualizations of its primary signaling pathway and a representative experimental workflow.

Chemical and Physical Data

The fundamental chemical and physical characteristics of this compound are summarized below. These parameters are crucial for formulation development, quality control, and understanding the drug's physiological behavior.

| Property | Value | Reference |

| Chemical Name | 5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione hydrochloride | [1] |

| Molecular Formula | C₁₈H₂₀ClN₃O₃S | [1][2] |

| Molecular Weight | 393.89 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 122-123 °C (for maleate salt) | [5][7] |

| pKa | 6.1, 6.8 (for maleate salt) | [5][7] |

| LogP | 2.4 | [7] |

Solubility Profile

The solubility of rosiglitazone and its salts is a key factor in its dissolution and absorption characteristics.

| Solvent | Solubility | Reference |

| Ethanol | Readily soluble | [5][7][8] |

| DMSO | ≥10 mg/mL | [9][10][11] |

| Water | Insoluble | [3] |